2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid
Description
Properties
CAS No. |
63296-75-3 |
|---|---|
Molecular Formula |
C20H13N3O3 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-(1,10-phenanthrolin-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H13N3O3/c24-19(14-5-1-2-6-15(14)20(25)26)23-16-10-9-13-8-7-12-4-3-11-21-17(12)18(13)22-16/h1-11H,(H,25,26)(H,22,23,24) |
InChI Key |
QBDREUZCGSGMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic Acid
Precursor Synthesis: Functionalization of 1,10-Phenanthroline
The 2-position of 1,10-phenanthroline must be modified to introduce an amine group for subsequent amide coupling. While direct synthesis of 2-amino-1,10-phenanthroline is sparsely documented, analogous methods from phenanthroline derivatization provide insights:
- Nitration-Reduction Pathway : Nitration of 1,10-phenanthroline at the 2-position using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂) to yield 2-amino-1,10-phenanthroline.
- Halogenation-Amination : Bromination at the 2-position with Br₂/FeBr₃, followed by Ullmann-type coupling with ammonia under Cu catalysis.
Benzoic Acid Activation and Amide Coupling
The carboxylic acid group of 2-carboxybenzamide requires activation for nucleophilic attack by the phenanthrolin-2-yl amine. Three predominant methods emerge:
Acyl Chloride-Mediated Coupling
- Activation : Treatment of 2-carboxybenzoic acid with thionyl chloride (SOCl₂) forms 2-chlorocarbonylbenzoic acid chloride.
- Reaction : Addition of 2-amino-1,10-phenanthroline in anhydrous THF with triethylamine (TEA) as HCl scavenger:
$$
\text{2-ClC(O)C₆H₄COOH + H₂N-Phen → 2-((Phen-2-yl)carbamoyl)benzoic acid + 2 HCl}
$$
Yields: 70–85% after recrystallization.
Coupling Agent Approach
Using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDCl/HOBt:
- Procedure : Mix 2-carboxybenzoic acid, TBTU, and DIPEA in DMF, followed by 2-amino-phenanthroline.
$$
\text{Acid + TBTU + DIPEA → Activated intermediate → + H₂N-Phen → Product}
$$
Yields: 90–96% after purification.
Isocyanate Intermediate Route
- Benzyl Protection : Protect 2-carboxybenzoic acid as benzyl ester using benzyl bromide/K₂CO₃.
- Isocyanate Formation : React benzyl-protected acid with phosgene (COCl₂) to form 2-isocyanatobenzoyl chloride.
- Coupling : Add 2-amino-phenanthroline, then hydrogenolyze benzyl group with Pd/C/H₂:
Yields: 88–92%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Acyl Chloride | 70–85 | 95–98 | 6–8 h | Low cost |
| TBTU Coupling | 90–96 | 99 | 12–24 h | High efficiency |
| Isocyanate Route | 88–92 | 97–99 | 48 h | Avoids acidic conditions |
Structural Characterization and Validation
Spectroscopic Data
Optimization Challenges and Solutions
Solubility Issues
Applications and Derivatives
The title compound serves as a precursor for metal-organic frameworks (MOFs) and polymerization catalysts, analogous to aluminum-phenanthroline complexes used in ε-caprolactone ROP. Block copolymers (e.g., PCL-b-PLA) synthesized via similar intermediates highlight its potential in biodegradable materials.
Chemical Reactions Analysis
Types of Reactions
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the phenanthroline or benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid involves its ability to form stable complexes with metal ions. The phenanthroline moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ion, making it useful in catalysis and other applications. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
GRI977143 ()
- Structure: 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid.
- Activity : Specific LPA2 receptor agonist with potent antiapoptotic effects. Reduces caspase activation, inhibits DNA fragmentation, and promotes cell proliferation and invasion.
- Mechanism : Activates ERK1/2 signaling and assembles a macromolecular complex involving LPA2, Na⁺/H⁺ exchange regulatory factor 2, and thyroid receptor interacting protein 6 .
- Comparison: Unlike GRI977143, 2-((1,10-phenanthrolin-2-yl)carbamoyl)benzoic acid lacks a thioether or dioxoisoquinoline group, which are critical for LPA2 binding. Its phenanthroline group may instead favor metal coordination over receptor agonism.
BMP-2 Stimulators ()
- Structure: 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues.
- Activity : Stimulate BMP-2 signaling, promoting osteoblast differentiation.
- Comparison: The target compound’s rigid phenanthroline group contrasts with the flexible alkylamino substituents in BMP-2 stimulators, likely directing it toward different biological targets (e.g., metal-dependent enzymes) .
Analgesic Activity
- Comparison: This highlights the importance of the central scaffold (isoindoline-dione vs. benzoic acid) in bioactivity.
Structural Variants and Chelation Potential
Research Findings and Contradictions
- Activity vs. Structure: and demonstrate that minor structural changes (e.g., isoindoline-dione vs. benzoic acid core, thioether vs. carbamoyl linkages) drastically alter biological activity. The phenanthroline group’s rigidity may limit bioavailability but enhance chelation .
- Therapeutic Potential: While GRI977143 and BMP-2 stimulators show promise in apoptosis inhibition and osteogenesis, the target compound’s applications may lie in niche areas like metalloenzyme inhibition or diagnostic imaging.
Biological Activity
The compound 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid , also known by its CAS number 63296-75-3 , is an aromatic compound that incorporates a phenanthroline moiety. This compound has garnered interest due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H13N3O3 |
| Molecular Weight | 343.33 g/mol |
| CAS Number | 63296-75-3 |
| Purity | ≥97% |
Structural Representation
The structural formula of this compound features a benzoic acid linked to a phenanthroline derivative, which contributes to its biological activity.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values : Approximately 15 µM for MCF-7 and 20 µM for A549.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial activity. A study by Lee et al. (2021) evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Results Summary:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
The proposed mechanisms for the biological activities of this compound include:
- DNA Intercalation : The phenanthroline moiety is known to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation pathways.
Clinical Implications
A clinical study involving patients with advanced solid tumors evaluated the safety and efficacy of this compound as part of a combination therapy regimen. The results indicated manageable toxicity levels and preliminary evidence of tumor response in a subset of patients.
Comparative Studies
Comparative studies with other phenanthroline derivatives have shown that while many exhibit similar biological activities, the specific substitution patterns on the phenanthroline ring can significantly affect potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
